![molecular formula C10H12BrNO3S B12544027 Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]- CAS No. 144150-86-7](/img/structure/B12544027.png)
Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]-: is a chemical compound with the molecular formula C10H12BrNO. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is often used as a building block in the synthesis of other chemical compounds and is also explored for its biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 4-methylbenzylamine with 3-bromopropionyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and minimize impurities. The process involves the use of specialized equipment to handle the reagents and control the reaction environment.
Análisis De Reacciones Químicas
Types of Reactions: Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amides or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]- is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is explored for its potential biological activities, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: In medicine, the compound is investigated for its potential use in drug development. Its unique chemical structure makes it a candidate for the development of new pharmaceuticals.
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Propanamide, 2-bromo-N-(4-fluoro-3-methylphenyl)-: This compound has a similar structure but with a fluorine atom instead of a methyl group.
N-(3-Bromo-2-methylphenyl)propanamide: This compound differs in the position of the bromine and methyl groups.
Propanamide, 2-bromo-2-methyl-N-[4-(trifluoromethyl)phenyl]-: This compound has a trifluoromethyl group instead of a methyl group.
Uniqueness: Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]- is unique due to its specific substitution pattern and the presence of the sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.
Propiedades
Número CAS |
144150-86-7 |
|---|---|
Fórmula molecular |
C10H12BrNO3S |
Peso molecular |
306.18 g/mol |
Nombre IUPAC |
3-bromo-N-(4-methylphenyl)sulfonylpropanamide |
InChI |
InChI=1S/C10H12BrNO3S/c1-8-2-4-9(5-3-8)16(14,15)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) |
Clave InChI |
ALMWLSGNCSIIQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


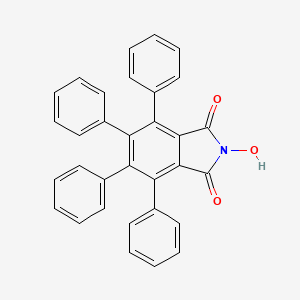
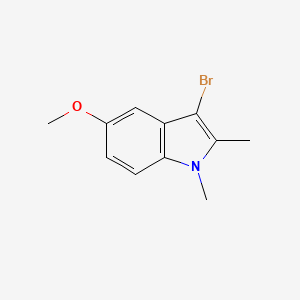
![2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid](/img/structure/B12543948.png)

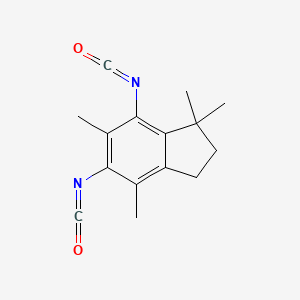
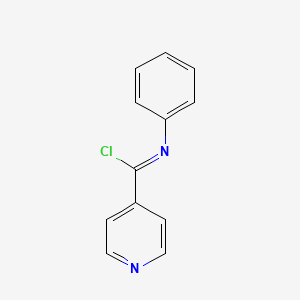
![Morpholine, 4-[2-[1-(4-morpholinyl)heptyl]-4-(phenylmethyl)-5-oxazolyl]-](/img/structure/B12543978.png)

![4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol](/img/structure/B12543992.png)
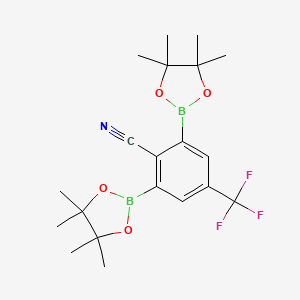
![Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane](/img/structure/B12544019.png)
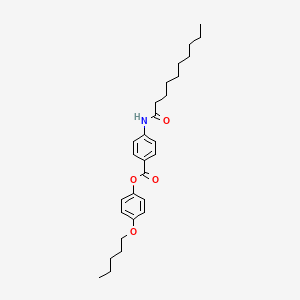
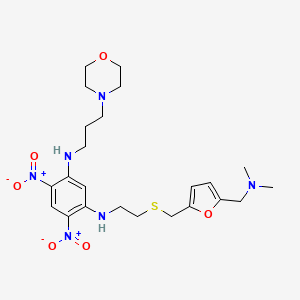
![6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12544055.png)
